molecular formula C21H21N5O2 B11144634 5-(2-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11144634
M. Wt: 375.4 g/mol
InChI Key: SZXIRUBRFMTVAH-UHFFFAOYSA-N
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Description

3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that combines a methoxyphenyl group, a benzodiazole moiety, and a pyrazole ring

Preparation Methods

The synthesis of 3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenyl hydrazine: This can be achieved by reacting 2-methoxyaniline with hydrazine hydrate under acidic conditions.

    Formation of the pyrazole ring: The 2-methoxyphenyl hydrazine is then reacted with an appropriate β-ketoester to form the pyrazole ring.

    Introduction of the benzodiazole moiety: The pyrazole intermediate is then reacted with a benzodiazole derivative under suitable conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up production.

Chemical Reactions Analysis

3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

3-(2-METHOXYPHENYL)-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection and deprotection.

    1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A Blatter radical with unique magnetic properties.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Studied for its structural and quantum chemical properties.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-26-18-9-5-4-8-15(18)23-20(26)11-12-22-21(27)17-13-16(24-25-17)14-7-3-6-10-19(14)28-2/h3-10,13H,11-12H2,1-2H3,(H,22,27)(H,24,25)

InChI Key

SZXIRUBRFMTVAH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC(=NN3)C4=CC=CC=C4OC

Origin of Product

United States

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